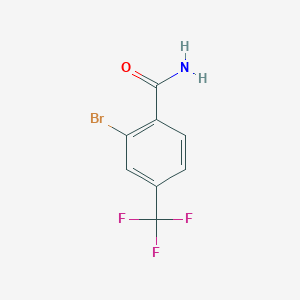
2-Bromo-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5BrF3NO. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzamide core. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)benzamide typically involves the bromination of 4-(trifluoromethyl)benzoic acid followed by the conversion to the corresponding benzamide. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in solvents like dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process includes steps such as nitration, reduction, and bromination, followed by amide formation .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include amines.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromobenzotrifluoride
- Benzamide, N-[2-bromo-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-6-(trifluoromethyl)phenyl]-2-fluoro-
Comparison: 2-Bromo-4-(trifluoromethyl)benzamide is unique due to the presence of both a bromine atom and a trifluoromethyl group, which impart distinct chemical properties such as increased reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C8H5BrF3NO |
|---|---|
Molecular Weight |
268.03 g/mol |
IUPAC Name |
2-bromo-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5BrF3NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) |
InChI Key |
JGIUQNHTDCHYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B13004028.png)
![N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13004041.png)
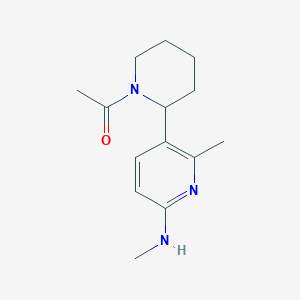
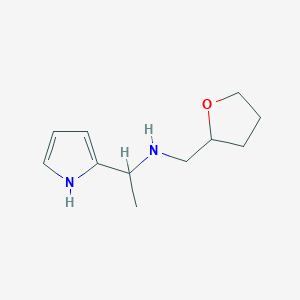
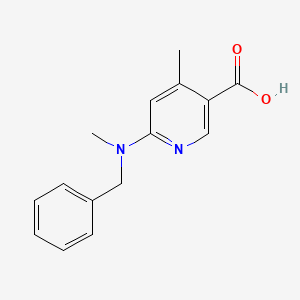

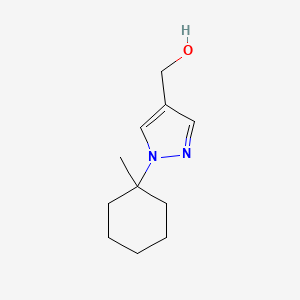

![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)

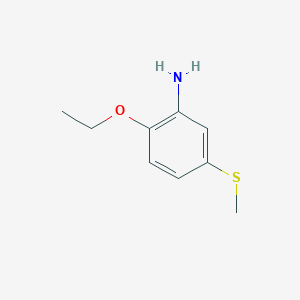
![3-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13004101.png)
